Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate
Description
Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate is a bicyclic spiro compound featuring a spiro[5.5]undecane core with two ketone (oxo) groups at positions 2 and 4, and an ethyl carboxylate ester at position 1.
Structure
3D Structure
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 2,4-dioxospiro[5.5]undecane-5-carboxylate |
InChI |
InChI=1S/C14H20O4/c1-2-18-13(17)12-11(16)8-10(15)9-14(12)6-4-3-5-7-14/h12H,2-9H2,1H3 |
InChI Key |
GHUUMXBSKSWRNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CC(=O)CC12CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Conditions
-
Enolate Formation : Treatment of methyl(cyclohexylidenemethyl) ketone with sodium ethoxide (EtONa) in ethanol at elevated temperatures for 6 hours generates a resonance-stabilized enolate.
-
Alkaline Hydrolysis : The intermediate undergoes hydrolysis with 2 N NaOH under heating for 2 hours, cleaving ester groups and forming a diketone precursor.
-
Acid-Catalyzed Cyclization : Concentrated sulfuric acid (5 N H₂SO₄) promotes intramolecular aldol condensation over 4.5 hours, yielding the spiro[5.5]undecane-2,4-dione framework.
Photocatalytic Multicomponent Assembly of Spirocycles
Recent advances in photocatalysis have enabled the streamlined construction of spirocyclic systems. A 2022 study by ACS Publications demonstrated the use of iridium-based photocatalysts to synthesize β-spirocyclic pyrrolidines via N-centered radical intermediates. Although the focus was on nitrogen-containing spirocycles, the methodology is adaptable to oxygen-based systems like ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate.
Key Reaction Components
-
Photocatalyst : [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ facilitates single-electron transfer, generating radicals from N-haloamines.
-
Olefin Partners : Methylenecyclohexane and analogous alkenes participate in radical addition-cyclization cascades.
-
Solvent System : Dichloromethane (DCM) ensures compatibility with radical intermediates and photochemical conditions.
Proposed Adaptation for Target Compound
-
Synthesis of α-Ketoester Triflates : Ethyl 2-oxocyclohexanecarboxylate reacts with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of Hunig’s base to form ethyl 2-(trifluoromethylsulfonyloxy)cyclohex-1-enecarboxylate.
-
Photocatalytic Radical Cyclization : Under Ir catalysis, the triflate undergoes homolytic cleavage, generating a carbonyl-stabilized radical. Addition to a second cyclohexenone unit followed by cyclization would yield the spiro[5.5] framework.
Scalability and Efficiency
The ACS study achieved a 70% yield in a decagram-scale continuous-flow setup, highlighting the method’s industrial viability. Applied to the target compound, this approach could circumvent multi-step purifications and improve atom economy.
Triflate-Mediated Cyclization and Coupling
Ambeed (2020) reported high-yielding routes to ethyl 2-(triflyloxy)cyclohexene carboxylates, which serve as versatile intermediates for spiroannulation. These triflates undergo nucleophilic displacement or transition-metal-catalyzed coupling to form carbon–carbon bonds essential for spirocycle assembly.
Experimental Highlights
-
Triflate Synthesis : Ethyl 2-oxocyclohexanecarboxylate reacts with Tf₂O in dichloromethane at -78°C, yielding the corresponding triflate in up to 90% yield.
-
Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with boronic acids could link two cyclohexane units, though this remains speculative without direct literature evidence.
-
Intramolecular Aldol Cyclization : Base-mediated deprotonation of the triflate may initiate cyclization, forming the spiro diketone upon elimination of triflic acid.
Comparative Data Table: Triflate Synthesis Conditions
| Entry | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1 | NaH | THF | 0°C → RT | 59% | |
| 2 | iPr₂NEt | DCM | -78°C → RT | 76% | |
| 3 | t-BuOK | Et₂O | 0°C → RT | 82% |
Wittig Olefination and Subsequent Cyclization
The Wittig reaction, a cornerstone of alkene synthesis, has been employed to prepare exocyclic olefins that later participate in cyclization reactions. General Procedure C from the ACS study outlines the preparation of alkenes from ketones using phosphonium ylides. Applied to ethyl 2-oxocyclohexanecarboxylate, this method could generate dienophiles for Diels–Alder or electrocyclization pathways.
Mechanistic Pathway
-
Ylide Formation : Triphenylphosphine reacts with alkyl halides to form phosphonium salts, which are deprotonated to ylides.
-
Olefination : The ylide attacks ethyl 2-oxocyclohexanecarboxylate, producing an exocyclic alkene.
-
Thermal Cyclization : Heating the alkene induces a 6π-electrocyclic reaction, forming the spirocyclic diketone.
Limitations and Optimization
Steric hindrance from the ethyl carboxylate group may impede ylide reactivity. Switching to bulkier phosphines (e.g., BINAP) or microwave-assisted conditions could enhance yields.
Acid-Catalyzed Ketalization and Oxidation
A less conventional route involves protecting ketones as ketals to direct regioselective cyclization. For example:
-
Ketal Formation : Ethyl 2-oxocyclohexanecarboxylate reacts with ethylene glycol under acid catalysis to form a cyclic ketal.
-
Oxidative Cleavage : Ozonolysis or RuO₄-mediated oxidation cleaves the ketal, generating two carbonyl groups.
-
Spirocyclization : Acidic workup promotes intramolecular aldol condensation, yielding the target spiro diketone.
This method remains hypothetical but draws on established ketal chemistry and oxidative transformations.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization or biological studies.
Conditions and Outcomes :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Saponification | 2 N NaOH, heating (2 h), followed by 5 N H₂SO₄ | 2,4-Dioxospiro[5.5]undecane-1-carboxylic acid | ~65% |
-
Mechanism : Base-mediated hydrolysis cleaves the ester into a carboxylate intermediate, which is protonated under acidic workup to yield the free carboxylic acid.
Nucleophilic Substitution at the Ester Group
The ester participates in nucleophilic acyl substitution reactions, enabling the introduction of diverse functional groups.
Examples :
-
Aminolysis : Reaction with primary or secondary amines (e.g., benzylamine) in the presence of a base forms amide derivatives.
-
Transesterification : Alcohols under acidic or basic conditions replace the ethoxy group, producing alternative esters (e.g., methyl or benzyl esters).
Key Observations :
-
Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate reactions with poor nucleophiles .
-
Steric hindrance from the spiro framework may reduce reaction rates compared to linear esters.
Reduction Reactions
While direct reduction of the compound is not explicitly documented, analogous spirocyclic ketones undergo selective hydrogenation or hydride reductions:
Potential Pathways :
-
Challenges : Competitive reduction of ketones vs. esters depends on catalyst choice and steric factors.
Ketal/Acetal Formation
The ketone groups react with diols or alcohols under acidic conditions to form cyclic ketals or acetals, protecting the carbonyl functionality during multi-step syntheses.
Typical Conditions :
Biological Alkylation and Acylation
The compound’s electrophilic carbons adjacent to carbonyl groups participate in alkylation or acylation reactions with biomolecules, contributing to its pharmacological activity.
Example :
-
Reaction with thiol-containing enzymes via Michael addition, disrupting enzymatic function.
Decarboxylation Pathways
Upon hydrolysis to the carboxylic acid, thermal or oxidative decarboxylation may occur, though stability under such conditions is undocumented.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest that it could interact with various biological targets, which may lead to the development of new drug candidates. Preliminary studies indicate that compounds with similar structural motifs can act as antagonists for specific receptors involved in cardiovascular health and other conditions .
Biological Activity:
Research has shown that spirocyclic compounds can exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. The presence of carbonyl groups in this compound enhances its reactivity and potential interaction with biological molecules, making it a candidate for further pharmacological studies .
Synthetic Applications
Versatile Synthetic Intermediate:
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the creation of novel compounds with tailored properties. The compound's ability to undergo diverse chemical reactions makes it suitable for generating libraries of structurally related compounds for screening in drug discovery programs .
Case Study: Synthesis and Characterization
A notable synthesis method involves the reaction of N-benzyl piperidine-4-ketone with ethyl cyanoacetate under specific conditions to yield this compound. This method has been optimized to improve yields and reduce reaction times, showcasing the compound's utility in synthetic organic chemistry .
Material Science
Potential Applications in Materials:
The unique spirocyclic structure of this compound may also find applications in materials science. Its ability to form stable polymers or composites could be explored for use in coatings or advanced materials with specific mechanical or thermal properties.
Comparative Analysis of Related Compounds
The following table summarizes some structural analogs of this compound and their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,9-Diaza-2,4-dioxo-spiro[5.5]undecane | Contains nitrogen atoms within the spiro framework | Potentially increased biological activity due to nitrogen presence |
| 9-Benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane | Benzyl substitution enhances lipophilicity | May exhibit improved receptor affinity |
| 3-Ethoxycarbonyl-9-benzyl-3,9-diaza-spiro[5.5] | Ethoxy group increases solubility | Enhanced bioavailability due to improved solubility |
These compounds illustrate variations in functional groups and structural modifications that can affect their biological activity and physical properties.
Mechanism of Action
The mechanism by which ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
Key Features :
- Structure : Contains a single oxo group at position 4 and two nitrogen atoms (3,9-diaza) in the spiro ring system, with an ethyl carboxylate group and a hydrochloride salt .
- Molecular Formula : C₁₂H₂₁ClN₂O₃; Molecular Weight : 276.76 g/mol .
- Commercial Availability : Priced at €807.00/50mg (CymitQuimica), indicating its high value for research applications .
Comparison :
- Functional Groups : Unlike this compound, this compound has only one oxo group but introduces nitrogen atoms, enhancing hydrogen-bonding capacity and solubility.
- Reactivity: The diaza substitution likely increases stability and participation in heterocyclic reactions, whereas the dual oxo groups in the target compound may favor keto-enol tautomerism or nucleophilic attacks.
Benzyl(cis)-9-(3-benzyl-7-methoxy-4-oxo-3,4-dihydro-quinazolin-6-yloxy)-5-oxo-1,4-diaza-spiro[5.5]undecane-1-carboxylate
Key Features :
Comparison :
- Structural Complexity : The quinazoline and benzyl groups expand its pharmacological relevance but reduce synthetic accessibility compared to the simpler Ethyl 2,4-dioxospiro compound.
- Functional Diversity : The additional heterocyclic quinazoline unit introduces aromaticity and π-stacking capabilities, which are absent in the target compound.
General Spiro[5.5]undecane Derivatives
Shared Features :
Contrasts :
| Parameter | This compound | Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate HCl | Benzyl-diaza-spiroquinazoline Derivative |
|---|---|---|---|
| Oxo Groups | 2 (positions 2, 4) | 1 (position 4) | 1 (position 5) |
| Heteroatoms | None | 2 nitrogen atoms (positions 3, 9) | 2 nitrogen atoms (positions 1, 4) |
| Molecular Weight | Not reported | 276.76 g/mol | 583 g/mol |
| Key Applications | Undefined (presumed scaffold) | Drug discovery scaffold | Pharmacological agent (e.g., kinase inhibitor) |
| Commercial Availability | Not listed | Available (CymitQuimica) | Proprietary (Boehringer Ingelheim) |
Research Findings and Implications
- Synthetic Challenges : The diaza and quinazoline derivatives require multi-step stereoselective processes (e.g., silica gel chromatography, ethyl acetate isolation) , whereas Ethyl 2,4-dioxospiro compounds may demand precise ketone positioning to avoid side reactions.
- Safety Considerations : The hydrochloride derivative requires strict storage protocols (e.g., avoiding ignition sources) , a precaution likely applicable to the target compound due to its ester and ketone functionalities.
- Structural Insights : Computational tools like SHELXL (used in crystallography) could resolve the spiro geometry of these compounds, aiding in structure-activity relationship studies.
Biological Activity
Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has a distinctive spirocyclic structure characterized by the presence of two carbonyl groups and an ethyl ester functional group. Its chemical formula is with a CAS number of 1271063-42-3. The compound's molecular structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound has been attributed to several mechanisms:
- Antioxidant Properties : Studies indicate that compounds with similar structures exhibit significant antioxidant activities, which may protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Receptor Modulation : Some spirocyclic compounds have been shown to interact with specific receptors in the body, suggesting a possible role in modulating signaling pathways.
Antimicrobial Activity
A study conducted on derivatives of spiro compounds demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the potential anticancer activity of this compound. The results showed varying degrees of cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound could be further explored for its anticancer properties.
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling spirocyclic intermediates with ethyl carboxylate groups. For example, derivatization strategies using carbodiimide coupling agents (e.g., EDC·HCl) have been effective for similar spiro compounds, as demonstrated in the synthesis of 2-(2,4-dioxospiro[5.5]undecan-3-ylidene)-2-hydroxy-N,N,N-trimethylethan-1-aminium chloride . Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Temperature control: Reactions are often conducted at 0–25°C to minimize side products.
- Catalyst use: Acidic or basic catalysts (e.g., DMAP) improve yields in esterification steps.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard for isolating the pure product .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this spiro compound?
Answer:
- X-ray crystallography: SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving spirocyclic conformations and hydrogen-bonding networks .
- NMR spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify key functional groups (e.g., ester carbonyls at ~170 ppm in ¹³C NMR). NOESY experiments clarify spatial arrangements of substituents.
- IR spectroscopy: Strong absorbance bands at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (diketone C=O) confirm functional group presence .
Basic: How can conformational analysis of the spiro[5.5]undecane core be performed?
Answer:
The Cremer-Pople puckering coordinates (amplitude and phase parameters) are essential for quantifying non-planar ring distortions . For computational analysis:
- Software tools: Gaussian or ORCA can calculate puckering amplitudes using DFT methods (e.g., B3LYP/6-31G* basis set).
- Crystallographic data: Compare experimental bond angles/torsion angles from X-ray structures with idealized planar models to identify deviations .
Advanced: How can researchers address low yields during the final esterification step?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Protecting groups: Temporarily block reactive sites (e.g., diketones) with tert-butyldimethylsilyl (TBS) groups.
- Microwave-assisted synthesis: Accelerate reaction kinetics and improve selectivity.
- In situ monitoring: Use LC-MS or TLC to track intermediate formation and adjust stoichiometry dynamically .
Advanced: What advanced spectroscopic methods differentiate diastereomers of this compound?
Answer:
- Vibrational Circular Dichroism (VCD): Detects subtle differences in chiral centers by analyzing IR absorbance of enantiomers.
- Dynamic NMR (DNMR): Observes coalescence of signals at variable temperatures to study slow conformational interconversion.
- X-ray Powder Diffraction (XRPD): Distinguishes polymorphic forms via unique diffraction patterns .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Answer:
- DFT calculations: Model transition states for nucleophilic attacks on carbonyl groups (e.g., using M06-2X/def2-TZVP).
- Molecular Electrostatic Potential (MEP) maps: Identify electrophilic hotspots (e.g., diketone carbons) prone to nucleophilic addition.
- MD simulations: Simulate solvent effects on reaction pathways (e.g., explicit water models for hydrolysis studies) .
Advanced: What analytical methods are suitable for detecting trace amounts of this compound in pharmaceutical matrices?
Answer:
- HPLC-MS/MS: Use reverse-phase C18 columns with ESI+ ionization for high sensitivity (LOQ < 1 ppm).
- Derivatization: Enhance detectability by converting diketones to UV-active hydrazones.
- Validation: Follow ICH Q2(R1) guidelines for linearity, precision, and recovery studies .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
- Cross-validation: Compare NMR data with computed chemical shifts (e.g., using ACD/Labs or ChemDraw predictions).
- Crystallographic refinement: Re-analyze X-ray data with SHELXL to resolve ambiguities in bond lengths/angles .
- Isotopic labeling: Synthesize ¹³C-labeled analogs to confirm peak assignments in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
